molecular formula C11H13ClO3 B8580720 Methyl 4-(3-chloropropoxy)benzoate

Methyl 4-(3-chloropropoxy)benzoate

Cat. No. B8580720
M. Wt: 228.67 g/mol
InChI Key: OMNGJGSAPWWSHP-UHFFFAOYSA-N
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Patent
US04999378

Procedure details

p-Methyl hydroxybenzoate (40 g) and potassium carbonate (54.5 g) in N,N-dimethylformaldehyde (200 ml) were heated with stirring at 100° C. for 1 hour, cooled to 40° C., and then, after adding 1-bromo-3-chloropropane (28.5 ml), the mixture was reacted at 60° C. for 2 hours. After cooling the reaction mixture, water and ethyl acetate were added thereto, and the mixture was separated into layers. The organic layer was washed with water 3 times, concentrated under reduced pressure. To the oily product thus obtained, a small amount of ethyl acetate and n-hexane were added. After the mixture was allowed to stand, the precipitated crystal was collected by filtration and the filtrate was again concentrated under reduced pressure to give the crystal of methy 4-(3-chloropropoxy)benzoate (56.92 g). mp. 52°-55° C.
[Compound]
Name
p-Methyl hydroxybenzoate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[K+].[K+].Br[CH2:8][CH2:9][CH2:10][Cl:11].O.[C:13]([O:16][CH2:17]C)(=[O:15])[CH3:14].[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23]C>CN(C=O)C>[Cl:11][CH2:10][CH2:9][CH2:8][O:2][C:21]1[CH:22]=[CH:23][C:14]([C:13]([O:16][CH3:17])=[O:15])=[CH:19][CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
p-Methyl hydroxybenzoate
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
54.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 60° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the mixture was separated into layers
WASH
Type
WASH
Details
The organic layer was washed with water 3 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the oily product thus obtained
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was again concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCOC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.